3-Bromo-2-((ethylamino)methyl)-4-fluorophenol
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Overview
Description
3-Bromo-2-((ethylamino)methyl)-4-fluorophenol is an organic compound that belongs to the class of substituted phenols This compound is characterized by the presence of bromine, fluorine, and an ethylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((ethylamino)methyl)-4-fluorophenol typically involves multi-step organic reactions. One common method involves the bromination of a precursor phenol compound, followed by the introduction of the ethylamino group through nucleophilic substitution. The fluorine atom is usually introduced via electrophilic fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((ethylamino)methyl)-4-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
3-Bromo-2-((ethylamino)methyl)-4-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((ethylamino)methyl)-4-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylphenol: Similar structure but lacks the ethylamino and fluorine groups.
4-Fluoro-2-nitrophenol: Contains a nitro group instead of the ethylamino group.
2-Bromo-4-fluoroaniline: Contains an amino group instead of the phenol group.
Uniqueness
3-Bromo-2-((ethylamino)methyl)-4-fluorophenol is unique due to the combination of bromine, fluorine, and ethylamino groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H11BrFNO |
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Molecular Weight |
248.09 g/mol |
IUPAC Name |
3-bromo-2-(ethylaminomethyl)-4-fluorophenol |
InChI |
InChI=1S/C9H11BrFNO/c1-2-12-5-6-8(13)4-3-7(11)9(6)10/h3-4,12-13H,2,5H2,1H3 |
InChI Key |
BRCUJGZLMGUORG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C=CC(=C1Br)F)O |
Origin of Product |
United States |
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